4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzofuran-based small molecule characterized by a 2-(4-methoxybenzoyl) group, a 3-methyl substituent on the benzofuran core, and a 4-fluorobenzamide moiety at position 5. The presence of electron-withdrawing (fluoro) and electron-donating (methoxy) groups in this compound likely modulates its electronic properties, solubility, and target-binding affinity.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-14-20-12-9-18(26-24(28)16-3-7-17(25)8-4-16)13-21(20)30-23(14)22(27)15-5-10-19(29-2)11-6-15/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQHPDJYYJYJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a benzamide core, a methoxybenzoyl moiety, and a benzofuran unit, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 403.41 g/mol |
| Molecular Formula | C24H18FNO4 |
| LogP | 5.4673 |
| Polar Surface Area | 52.866 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are important for bioactivity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The presence of the methoxy group and the fluorine atom in the structure may enhance these effects through increased interactions with biological targets.
- Case Study : A study investigating related compounds found that certain benzofuran derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong growth inhibition .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for antimicrobial properties. The methoxy and fluorine substituents are known to influence antibacterial activity.
- Research Findings : In vitro studies demonstrated that certain benzamide derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that our compound may also exhibit similar properties .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The potential interaction with dopamine receptors has been suggested based on structural similarities with known receptor ligands .
- Induction of Apoptosis : Evidence suggests that related compounds induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other known compounds is presented in the table below:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Benzofuran Derivative A | 5.0 | Anticancer |
| Methoxy-substituted Benzamide | 10.0 | Antimicrobial |
| Fluorinated Benzamide | 7.5 | Anticancer |
| 4-Fluoro-N-[2-(4-methoxybenzoyl)-3-methyl... | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to 4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exhibit significant anticancer properties. The benzofuran moiety is known for its ability to interact with biological targets involved in cancer proliferation and metastasis. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar activities .
Case Study: Dronedarone Synthesis
This compound serves as an intermediate in the synthesis of Dronedarone, a drug used for treating atrial fibrillation and atrial flutter. The synthesis process involves acylation reactions where derivatives of benzofurans are produced as key intermediates . This highlights the compound's relevance in pharmaceutical applications, particularly in cardiology.
2. Neuroprotective Effects
Recent studies suggest that compounds containing benzofuran structures may exhibit neuroprotective effects. These compounds can potentially modulate neurotransmitter systems and reduce oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific application of this compound in this context remains an area for further exploration.
Synthetic Applications
1. Organic Synthesis
The compound can be synthesized through various organic reactions involving benzofuran derivatives and substituted benzamides. Its synthesis typically involves multi-step processes that include acylation and fluorination reactions, showcasing its utility in organic chemistry as a building block for more complex molecules .
2. Drug Development
As a versatile intermediate, this compound can be utilized in the development of novel therapeutic agents targeting different diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key structural analogs is summarized below:
Key Findings:
Benzofuran Core vs. Benzoxaborole (SCYX-7158) :
- The benzofuran core provides structural rigidity, which may enhance target-binding precision compared to the flexible benzoxaborole scaffold in SCYX-7156. However, benzoxaboroles exhibit unique boron-mediated interactions with biological targets, enabling potent antiparasitic activity .
Substituent Effects :
- Fluorine : Present in the target compound and analogs (e.g., 10e, SCYX-7158), fluorine enhances lipophilicity and metabolic stability .
- Methoxy Group : The 4-methoxybenzoyl group in the target compound and its analogs (e.g., compound 10d in ) improves solubility via electron-donating effects.
Hydrogen Bonding and Planarity :
- The crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide reveals that substituents influence planarity and hydrogen bonding. The target compound’s benzofuran core likely adopts a planar conformation, optimizing π-π stacking with aromatic residues in target proteins.
Pyridine-carboxamide derivatives (e.g., ChemDiv F265-0103) exhibit higher polarity, which may improve aqueous solubility for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
